![molecular formula C12H27NOSi B1376305 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine CAS No. 204580-41-6](/img/structure/B1376305.png)
4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine
Übersicht
Beschreibung
“4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine” is a chemical compound . It is a potential precursor to biologically active natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically starts from commercially available materials. The key step of the synthesis involves the introduction of the TBS-protected side chain at the appropriate position. This is achieved through the Horner–Wadsworth–Emmons olefination .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Stereoselective Synthesis of Piperidine Derivatives : Research demonstrates the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with various treatments leading to N-Boc piperidine derivatives fused with oxygen heterocycles. These derivatives undergo cyclization into stereochemically homogeneous systems (Moskalenko & Boev, 2014).
- Structural Analysis of tert-Butyl Piperidine-1-carboxylate Derivatives : A study focused on the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, analyzing the structural relationship between the pyrazole and piperidine rings (Richter et al., 2009).
Chemical Synthesis and Optimization
- Synthesis of Key Intermediates : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in drug synthesis, was efficiently produced through a multi-step process including acylation and sulfonation (Wang et al., 2015).
- Efficient Synthesis of Piperidine Dicarboxylate : An effective synthesis method for producing 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an intermediate for nociceptin antagonists, was developed (Jona et al., 2009).
Application in Biological and Medicinal Research
- Synthesis of Biological Active Alkaloids : Research illustrated the use of piperidine-1-carboxylic acid tert-butyl ester derivatives in the stereoselective synthesis of alkaloids like sedridine and coniine, demonstrating its versatility as a chiral building block (Passarella et al., 2005).
- Study of Piperidine Derivatives in Receptor Binding : An investigation into N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives of various methylpiperidines explored sigma-subtype affinities and selectivities, contributing to tumor research and therapy (Berardi et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of action
Silyl ethers like “Piperidine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-” are often used as protecting groups in organic synthesis . They protect sensitive functional groups in a molecule during chemical reactions.
Mode of action
The tert-butyldimethylsilyl group in “Piperidine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-” can be added to a molecule to protect a sensitive functional group. It can then be removed when the protection is no longer needed .
Result of action
The primary result of the action of “Piperidine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-” is the protection of sensitive functional groups during chemical reactions. This allows for the successful synthesis of complex molecules .
Action environment
The action of “Piperidine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-” is influenced by the reaction conditions. For example, it is stable under basic conditions but can be removed under acidic conditions .
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-(piperidin-4-ylmethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-6-8-13-9-7-11/h11,13H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMAPYHFGQTFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736226 | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204580-41-6 | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50736226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.